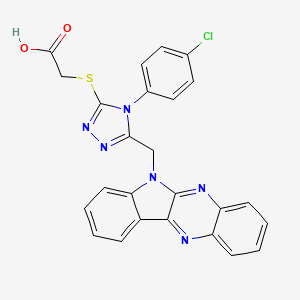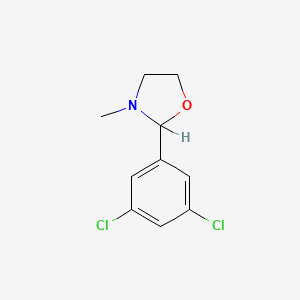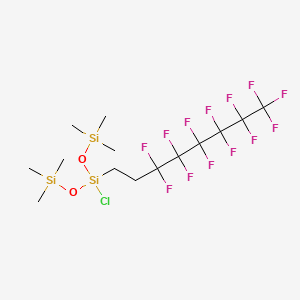
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is a unique organosilicon compound characterized by its complex structure, which includes both chlorinated and fluorinated groups. This compound is notable for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane typically involves the reaction of chlorosilanes with fluorinated alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the trisiloxane structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency. The final product is purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other siloxane derivatives.
Oxidation: Under oxidative conditions, the methyl groups can be converted to hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Alkyl or aryl substituted trisiloxanes.
Hydrolysis: Silanols and siloxane oligomers.
Oxidation: Hydroxyl or carbonyl substituted trisiloxanes.
Scientific Research Applications
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organosilicon compounds and as a hydrophobic agent in surface treatments.
Biology: In the development of biocompatible materials and coatings for medical devices.
Medicine: As a component in drug delivery systems due to its stability and compatibility with biological systems.
Industry: In the production of high-performance lubricants, sealants, and coatings due to its hydrophobic and thermal stability properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable coatings on surfaces, reducing friction and wear. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound with similar hydrophobic properties but lacking the fluorinated groups.
Tetrakis(trimethylsiloxy)silane: A related compound with multiple trimethylsiloxy groups, used in similar applications but with different reactivity.
Uniqueness
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is unique due to its combination of chlorinated and fluorinated groups, which impart enhanced stability and hydrophobicity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring extreme conditions and long-term durability.
Properties
CAS No. |
94237-06-6 |
|---|---|
Molecular Formula |
C14H22ClF13O2Si3 |
Molecular Weight |
589.01 g/mol |
IUPAC Name |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H22ClF13O2Si3/c1-31(2,3)29-33(15,30-32(4,5)6)8-7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h7-8H2,1-6H3 |
InChI Key |
YFBVNTASMGOUJT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


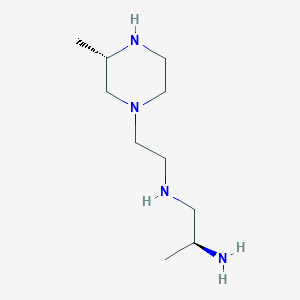
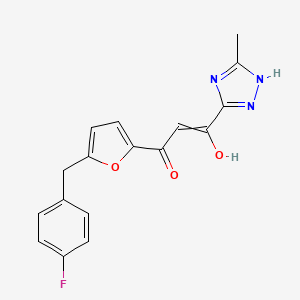
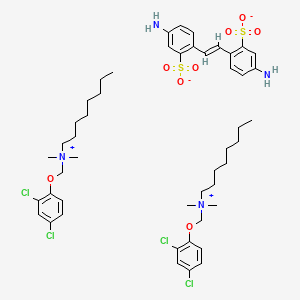

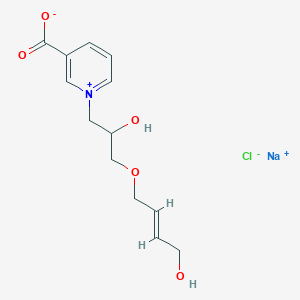
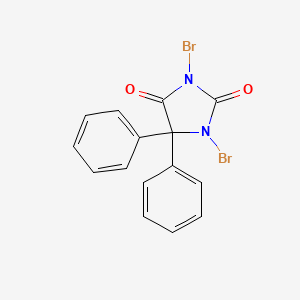


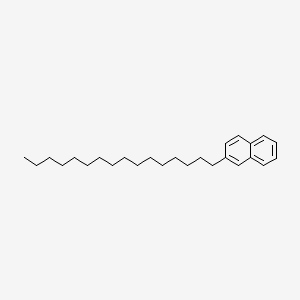

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
